Thiochroman-4-ol

Description

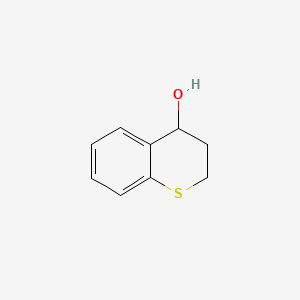

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSZXYNCFXKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960750 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40316-60-7 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40316-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Thiochroman-4-ol from Thiochroman-4-one

Abstract

This technical guide provides an in-depth exploration of the synthetic transformation of thiochroman-4-one to thiochroman-4-ol, a core reaction in the development of various biologically active molecules and functional materials.[1][2][3][4][5] We will dissect the key methodologies, focusing on the underlying chemical principles, practical execution, and comparative analysis of different reductive strategies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to enable successful and efficient synthesis.

Introduction: The Significance of the Thiochroman Scaffold

The thiochroman ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][4][6] Thiochroman-4-one, a readily accessible synthetic intermediate, serves as a versatile precursor for these complex molecules.[1][4][6][7][8] The reduction of the C4-carbonyl group to a hydroxyl function is a critical step, yielding this compound. This transformation not only alters the electronic and steric properties of the molecule but also introduces a chiral center, opening the door to stereoselective synthesis and the exploration of stereoisomer-specific biological effects.

Core Synthetic Strategies: The Reduction of the Carbonyl Group

The conversion of thiochroman-4-one to this compound is fundamentally a reduction reaction. The choice of reducing agent is paramount and dictates the reaction's efficiency, selectivity, and scalability. We will explore the most prevalent and effective methods, ranging from simple hydride reductions to sophisticated asymmetric approaches.

Achiral Hydride Reductions: The Workhorses of Synthesis

For many applications where stereochemistry at the C4 position is not a primary concern, or for the production of a racemic mixture for initial screening, simple metal hydride reagents are the preferred choice due to their reliability, cost-effectiveness, and straightforward application.

2.1.1. Sodium Borohydride (NaBH₄): The Mild and Selective Choice

Sodium borohydride is a mild and highly selective reducing agent, primarily used for the reduction of aldehydes and ketones.[9][10] Its key advantage lies in its chemoselectivity; it will readily reduce the ketone of thiochroman-4-one without affecting other potentially sensitive functional groups like esters or amides that might be present in more complex derivatives.[9][11]

-

Causality of Experimental Choices: The reaction is typically performed in a protic solvent, such as methanol or ethanol.[10][12] The solvent not only dissolves the reactants but also serves as the proton source to quench the intermediate alkoxide, forming the final alcohol product.[13][14] The reaction is often conducted at a reduced temperature (e.g., 0 °C) initially to moderate the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

2.1.2. Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄.[14] While it will efficiently reduce thiochroman-4-one, its high reactivity makes it less chemoselective. It will also reduce esters, carboxylic acids, and amides.[14]

-

Causality of Experimental Choices: Due to its violent reaction with protic solvents, LiAlH₄ reductions must be carried out under strictly anhydrous conditions, typically in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether. The reaction requires a separate aqueous workup step to quench the excess reagent and hydrolyze the aluminum alkoxide intermediate to liberate the desired alcohol.[14]

Catalytic Hydrogenation: A Classic Approach

Catalytic hydrogenation offers another route to this compound. This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

-

Field-Proven Insights: A significant consideration with sulfur-containing compounds like thiochroman-4-one is the potential for catalyst poisoning by the sulfur atom. This can deactivate the catalyst and hinder the reaction. Furthermore, aggressive conditions can lead to undesired side reactions, such as desulfurization, which would destroy the thiochroman core. Ruthenium-based catalysts have shown promise in the hydrogenation of organosulfur compounds, offering a potential solution to these challenges.[15]

Stereoselective Reductions: Accessing Chiral Thiochroman-4-ols

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This necessitates the use of asymmetric reduction methods.

2.3.1. Chiral Borane Reductions: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[16][17][18] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-THF complex) to deliver a hydride to one face of the ketone with high selectivity.[17][19]

-

Mechanistic Underpinnings: The CBS catalyst coordinates with both the borane and the ketone's carbonyl group.[17][19] This ternary complex creates a rigid, six-membered transition state that directs the hydride transfer to a specific face of the ketone, leading to the formation of a single enantiomer of the alcohol with high enantiomeric excess (ee).[17] The predictability and high stereocontrol of the CBS reduction make it an invaluable tool for asymmetric synthesis.[18]

2.3.2. Biocatalysis: The Green Chemistry Approach

Enzyme-catalyzed reductions using ketoreductases (KREDs) are an increasingly popular method for producing chiral alcohols. These enzymes exhibit exquisite stereoselectivity, often yielding products with >99% ee under mild, environmentally friendly conditions (aqueous media, room temperature). A study has shown that the reduction of thiochroman-4-one using the fungus Mortierella isabellina proceeds with high yield and an enantiomeric excess greater than 98% to give (S)-thiochroman-4-ol.[7]

Experimental Protocols & Data

Protocol 1: Achiral Reduction using Sodium Borohydride

This protocol provides a self-validating system for the synthesis of racemic this compound.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochroman-4-one (1.0 eq) in methanol (approx. 0.1 M solution).

-

Cool the flask in an ice bath to 0 °C.

Step 2: Reagent Addition

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: Portion-wise addition controls the exothermic reaction and prevents a rapid evolution of hydrogen gas.

-

Step 3: Reaction Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Self-Validation: TLC allows for visual confirmation of the conversion of the starting ketone to the more polar alcohol product.

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Comparative Data for Reduction Methods

| Reducing Agent/Method | Typical Conditions | Yield (%) | Stereoselectivity | Key Considerations |

| Sodium Borohydride | MeOH or EtOH, 0 °C to RT | >90% | Racemic | Mild, chemoselective, easy workup.[9][10] |

| Lithium Aluminum Hydride | Anhydrous THF, 0 °C to RT | >90% | Racemic | Highly reactive, not chemoselective, requires anhydrous conditions.[14] |

| CBS Reduction | Borane-THF, Chiral Catalyst, THF | 85-95% | >95% ee | Excellent enantioselectivity, requires anhydrous conditions.[16][18] |

| Biocatalysis (KRED) | Aqueous buffer, RT | High | >98% ee | Green, highly selective, requires specific enzyme screening.[7] |

Visualization of Key Processes

General Workflow for this compound Synthesis

Caption: General experimental workflow for the reduction of thiochroman-4-one.

Mechanism of Hydride Reduction

Caption: Two-step mechanism of ketone reduction by a hydride reagent.[9][12]

Stereoselective CBS Reduction Model

Caption: Logical model of the CBS-catalyzed asymmetric reduction.[17][19]

Conclusion

The synthesis of this compound from its corresponding ketone is a fundamental yet versatile transformation. The choice of methodology, from robust and simple hydride reductions to elegant and highly selective asymmetric strategies, allows the modern chemist to tailor the synthesis to meet specific project goals. Understanding the causality behind the experimental conditions and the mechanisms of these reactions is key to troubleshooting and optimizing this critical synthetic step. This guide provides a solid foundation for researchers to confidently and successfully incorporate this transformation into their synthetic endeavors.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Corey–Itsuno reduction. Wikipedia. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name-Reaction.com. [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

-

Corey–Itsuno reduction. Grokipedia. [Link]

-

13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]

-

Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Institutes of Health. [Link]

-

Synthesis of thiochroman-4-one derivatives. ResearchGate. [Link]

-

Sodium Borohydride. Common Organic Chemistry. [Link]

-

Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. [Link]

-

Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. ACS Publications. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. National Institutes of Health. [Link]

-

Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central. [Link]

-

Stereoselective Synthesis of Thiochroman‐4‐ones by Ring Transformation of Chiral 5‐Ylidene‐1,3‐dioxan‐4‐ones with 2‐Bromothiophenol via Bromo—Lithium Exchange. Wiley Online Library. [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Institutes of Health. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. LibreTexts Chemistry. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Pure. [Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Publications. [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

-

Thiochroman-4-one. PubChem. [Link]

-

Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. The Weizmann Institute of Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. grokipedia.com [grokipedia.com]

Thiochroman-4-ol: A Comprehensive Physicochemical Profile for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman-4-ol, and its structural analogues, represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of a sulfur atom into the chroman ring system imparts unique electronic and conformational properties, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of these properties, supported by experimental data and protocols, to empower researchers in their scientific endeavors.

Molecular and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its application. The key physicochemical parameters of this compound are summarized below, providing a quantitative basis for its behavior in various chemical and biological systems.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,3-Dihydro-4H-1-benzothiopyran-4-ol | [3] |

| CAS Number | 40316-60-7 | [3] |

| Molecular Formula | C₉H₁₀OS | [3] |

| Molecular Weight | 166.24 g/mol | [4] |

| Canonical SMILES | C1CSC2=CC=CC=C2C1O | [4] |

| InChI Key | FWVSZXYNCFXKRT-UHFFFAOYSA-N | [4] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 67-68 °C | [5] |

| Boiling Point | 289.8 °C at 760 mmHg | [3] |

| Density | 1.252 g/cm³ | [3] |

| Refractive Index | 1.646 | [3] |

| Flash Point | 141.3 °C | [3] |

| Vapor Pressure | 0.000995 mmHg at 25°C | [3] |

| pKa (Predicted) | 13.79 ± 0.20 | [5] |

| LogP (Predicted) | 1.7 | [4] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular framework of this compound. While specific peak assignments can vary slightly based on the solvent and instrument, general spectral features are available from public databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Other characteristic peaks include those for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the benzene ring.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation patterns. The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[4][7]

Synthesis and Reactivity: A Chemist's Perspective

This compound is often synthesized from its corresponding ketone, Thiochroman-4-one, via reduction.[8] Thiochroman-4-ones themselves are typically prepared through intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[1][8] The reactivity of this compound is dominated by the hydroxyl group, which can undergo various transformations such as oxidation to the corresponding ketone, esterification, and etherification. The thioether linkage also presents opportunities for further chemical modification.

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates a high degree of purity.

Objective:

To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Placing in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rate of approximately 1-2 °C per minute when approaching the expected melting point. A faster rate can be used initially to reach a temperature about 10-15 °C below the anticipated melting point.

-

Observation: Carefully observe the sample through the magnifying lens.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting: Report the melting point as a range of these two temperatures.

Self-Validating System:

The sharpness of the melting range serves as an internal validation of the sample's purity. A broad melting range (greater than 2 °C) may suggest the presence of impurities, which depress and broaden the melting point. For validation, the determined melting point should be compared with the literature value.[5]

Visualizing the Core Structure and Workflow

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Experimental Workflow for Melting Point Determination

Caption: Step-by-step workflow for determining the melting point.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9][10] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[9] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[10] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][10][11]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By consolidating data on its molecular structure, physical constants, spectroscopic characteristics, and handling procedures, this document serves as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science. A thorough understanding of these fundamental properties is critical for the rational design of new molecules and the development of innovative applications based on the thiochroman scaffold.

References

-

PubChem. This compound | C9H10OS | CID 375102. [Link]

-

Osorio-Méndez, D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2123. [Link]

-

Anani, L., et al. (2015). Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. The Journal of Organic Chemistry, 80(9), 4435-4444. [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Thiochroman-4-one, 97%. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. Thiochroman-4-one | C9H8OS | CID 19048. [Link]

-

PubMed. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. [Link]

-

ResearchGate. Synthesis of thiochroman-4-one derivatives. [Link]

-

LookChem. This compound. [Link]

-

PubChem. Thiochrome | C12H14N4OS | CID 66706. [Link]

-

PubChem. Thiochroman | C9H10S | CID 137415. [Link]

-

Amanote Research. (PDF) Physicochemical Properties. [Link]

-

Chemsrc. This compound | CAS#:40316-60-7. [Link]

-

SpectraBase. Thiochroman-4-one - Optional[MS (GC)] - Spectrum. [Link]

-

National Institute of Standards and Technology. Hymecromone - the NIST WebBook. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

National Institutes of Health. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. [Link]

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 40316-60-7 [chemnet.com]

- 4. This compound | C9H10OS | CID 375102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to Thiochroman-4-ol for Advanced Research

This technical guide provides an in-depth exploration of the spectroscopic properties of Thiochroman-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural scaffold is a key component in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of thiochroman derivatives. This document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in field-proven insights and experimental best practices.

Molecular Structure and Significance

This compound, with the chemical formula C₉H₁₀OS, features a bicyclic structure comprising a benzene ring fused to a sulfur-containing heterocyclic ring with a hydroxyl group at the 4-position. This unique arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound offers a clear fingerprint of its proton environments. The chemical shifts are influenced by the aromatic ring, the thioether linkage, and the hydroxyl group.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10-7.50 | m | 4H | Aromatic protons |

| 4.85 | t | 1H | CH-OH |

| 3.00-3.20 | m | 2H | CH₂-S |

| 2.10-2.30 | m | 2H | CH₂-CH |

| 1.90 | d | 1H | OH |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.10-7.50 ppm): The complex multiplet in this region corresponds to the four protons on the benzene ring. The substitution pattern leads to overlapping signals.

-

Carbinol Proton (4.85 ppm): The triplet observed for the proton attached to the carbon bearing the hydroxyl group (CH-OH) is due to coupling with the adjacent methylene protons.

-

Methylene Protons Adjacent to Sulfur (3.00-3.20 ppm): These protons are deshielded by the adjacent sulfur atom, resulting in a downfield shift. The multiplet arises from coupling with the neighboring methylene group.

-

Methylene Protons Adjacent to the Carbinol Carbon (2.10-2.30 ppm): This multiplet corresponds to the protons on the carbon adjacent to the CH-OH group.

-

Hydroxyl Proton (1.90 ppm): The hydroxyl proton appears as a doublet, indicating coupling to the carbinol proton. The chemical shift of this peak can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 135.0 | Aromatic C (quaternary) |

| 130.0 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 125.0 | Aromatic CH |

| 65.0 | CH-OH |

| 35.0 | CH₂-CH |

| 25.0 | CH₂-S |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (125.0-135.0 ppm): The six signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons appear at the downfield end of this range.

-

Carbinol Carbon (65.0 ppm): The carbon attached to the hydroxyl group is significantly deshielded and appears at a characteristic downfield position.

-

Aliphatic Carbons (25.0 and 35.0 ppm): The two methylene carbons of the heterocyclic ring appear in the upfield region of the spectrum. The carbon adjacent to the sulfur atom is slightly more shielded than the one adjacent to the carbinol carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of O-H, C-H, and C-S stretching vibrations.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium to Weak | C=C stretch (aromatic) |

| 1200-1000 | Medium | C-O stretch (secondary alcohol) |

| 750-700 | Strong | C-S stretch |

Interpretation of the IR Spectrum:

-

O-H Stretch (3400-3200 cm⁻¹): The most prominent feature of the IR spectrum is the strong, broad absorption band in this region, which is characteristic of the hydroxyl group of an alcohol.[2][3][4] The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring, while those in the 2950-2850 cm⁻¹ region correspond to the C-H stretches of the aliphatic methylene groups.

-

C=C Aromatic Stretch (1600-1450 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretch (1200-1000 cm⁻¹): The C-O stretching vibration of the secondary alcohol typically appears in this region.

-

C-S Stretch (750-700 cm⁻¹): The presence of the thioether linkage is confirmed by a strong absorption in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Key Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 148 | [M - H₂O]⁺ |

| 136 | [M - CH₂O]⁺ |

| 135 | [M - H₂O - H]⁺ |

| 108 | [C₇H₆S]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a molecular ion peak at m/z 166, which corresponds to its molecular weight. The fragmentation pattern is consistent with the structure of a benzylic alcohol and a cyclic thioether.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

-

Loss of Water (m/z 148): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the formation of a radical cation at m/z 148.[5][6]

-

Loss of Formaldehyde (m/z 136): Alpha-cleavage next to the hydroxyl group can result in the loss of a formaldehyde (CH₂O) molecule.

-

Formation of Thiophenol Cation (m/z 108): Further fragmentation can lead to the formation of a stable thiophenol-like cation.

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized by the reduction of its corresponding ketone, Thiochroman-4-one. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[7][8][9]

Step-by-Step Methodology:

-

Dissolution: Dissolve Thiochroman-4-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermic nature of the reduction reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1.5 to 2 equivalents.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, to neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Analysis Protocol

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

IR: For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, with appropriate relaxation delays for quantitative ¹³C NMR if required.

-

IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum, ensuring appropriate ionization and fragmentation conditions to observe the molecular ion and key fragment ions.

-

References

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. Retrieved from [Link]

- Anani, L., et al. (2015). Construction of Thiochroman-4-ols through a (4 + 2)

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules.

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.

-

UCLA Chemistry. (n.d.). IR: alcohols. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. Retrieved from [Link]

- Dagaut, P., & Karsenty, F. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

LibreTexts. (2020, July 2). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, November 2). Reduction using sodium borohydride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Sodium Borohydride [commonorganicchemistry.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thiochroman-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of thiochroman-4-ol and its derivatives. As a privileged scaffold in medicinal chemistry, the three-dimensional arrangement of these molecules in the solid state is paramount for understanding their physicochemical properties, stability, and ultimately, their biological activity. This document moves beyond a simple recitation of data, offering a rationale for experimental choices in crystal structure determination and a detailed analysis of the conformational intricacies and non-covalent interactions that dictate the supramolecular architecture of these compounds. By synthesizing crystallographic principles with practical insights, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.

Introduction: The Significance of the this compound Scaffold in a Crystalline Context

This compound and its analogues are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2][3] Their diverse biological activities, including antimicrobial and anticancer properties, are intrinsically linked to their molecular structure.[3] While much research has focused on the synthesis and biological evaluation of these compounds, a comprehensive understanding of their solid-state properties is often a critical, yet overlooked, aspect of drug development.

The crystal structure of a molecule provides a precise map of atomic positions in the solid state, offering invaluable insights into:

-

Conformational Preferences: The three-dimensional shape of a molecule is not rigid. In the crystalline state, the molecule adopts a low-energy conformation that is influenced by both intramolecular and intermolecular forces. Understanding this preferred conformation is crucial for modeling receptor-ligand interactions.

-

Intermolecular Interactions: The packing of molecules in a crystal is governed by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.[4] These interactions are fundamental to the stability, solubility, and bioavailability of a drug substance.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for its therapeutic efficacy and manufacturability. Each polymorph possesses a unique crystal structure and, consequently, different physical properties.

This guide will delve into the core principles of determining and interpreting the crystal structures of this compound derivatives, providing a foundational understanding for researchers in the field.

Methodologies for Crystal Structure Elucidation: A Self-Validating Approach

The gold standard for determining the crystal structure of small molecules is single-crystal X-ray diffraction. This technique provides an unambiguous determination of the molecular structure and packing. The workflow is a self-validating system, where the quality of the final structural model is rigorously assessed at each stage.

Experimental Protocol: From Powder to Precision

-

Synthesis and Purification: The journey to a crystal structure begins with the synthesis of the desired this compound derivative. High purity is paramount, as impurities can inhibit crystallization or lead to poorly resolved diffraction data. Common synthetic routes often involve the reduction of the corresponding thiochroman-4-one.[5]

-

Crystallization: This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find the optimal conditions.

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, highly accurate structure.

Caption: Workflow for Crystal Structure Determination.

Decoding the Architecture: Conformational Analysis and Intermolecular Interactions

The crystal structure of a this compound derivative reveals a wealth of information about its molecular and supramolecular properties.

Conformational Landscape of the Thiochroman Ring

The six-membered heterocyclic ring of this compound is not planar. It typically adopts a half-chair or a distorted sofa conformation. The specific conformation is influenced by the nature and position of substituents on the ring. The orientation of the hydroxyl group at the 4-position can be either axial or equatorial, which will have a significant impact on the intermolecular interactions.

The Central Role of Hydrogen Bonding

The hydroxyl group of this compound is a potent hydrogen bond donor, while the oxygen of the hydroxyl group and the sulfur atom of the thioether can act as hydrogen bond acceptors. This leads to the formation of a rich network of hydrogen bonds that are often the primary drivers of the crystal packing. Common hydrogen bonding motifs include:

-

O-H···O: Strong hydrogen bonds between the hydroxyl groups of neighboring molecules, often leading to the formation of chains or dimers.

-

O-H···S: Hydrogen bonds involving the sulfur atom as an acceptor. These interactions are generally weaker than O-H···O bonds but can play a significant role in the overall crystal packing.

-

C-H···O and C-H···π: Weaker hydrogen bonds involving carbon as a donor and oxygen or the aromatic ring as an acceptor. These interactions provide additional stabilization to the crystal lattice.

Caption: Key Intermolecular Interactions.

Tabulated Crystallographic Data: A Case Study

While a comprehensive survey of all this compound derivatives is beyond the scope of this guide, the following table presents hypothetical but representative crystallographic data for a generic this compound derivative. This data is illustrative of what would be obtained from a single-crystal X-ray diffraction experiment and reported in a crystallographic information file (CIF).

| Parameter | Value | Significance |

| Chemical Formula | C₉H₁₀OS | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements present in the crystal. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5.432 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15.678 | The length of the 'c' axis of the unit cell. |

| β (°) | 98.76 | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 850.45 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Hydrogen Bond | d(D···A) (Å) | Distance between donor and acceptor atoms. |

| O1-H1···O1' | 2.754 | A strong intermolecular hydrogen bond forming a centrosymmetric dimer. |

| C7-H7A···S1' | 3.612 | A weaker C-H···S interaction contributing to the three-dimensional network. |

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of this compound derivatives has significant practical implications:

-

Structure-Activity Relationship (SAR) Studies: By correlating the three-dimensional structure with biological activity, researchers can gain insights into the pharmacophore and design more potent and selective drug candidates.

-

Solid-State Characterization: Knowledge of the crystal structure is essential for the development of stable and bioavailable drug formulations. It allows for the identification and characterization of different polymorphs, hydrates, and solvates.

-

Crystal Engineering: The principles of intermolecular interactions can be used to design novel crystalline materials with desired properties, such as improved solubility or stability. By introducing specific functional groups, it is possible to control the formation of hydrogen bonding networks and influence the crystal packing.

Conclusion

The crystal structure of this compound derivatives provides a foundational understanding of their solid-state properties, which are inextricably linked to their function as potential therapeutic agents. The methodologies for crystal structure determination, coupled with a detailed analysis of conformational preferences and intermolecular interactions, offer a powerful toolkit for researchers in drug discovery and materials science. This guide has provided a framework for approaching the crystallographic study of this important class of compounds, emphasizing the synergy between experimental data and theoretical understanding. As the field of medicinal chemistry continues to evolve, the rational design of molecules with optimized solid-state properties will become increasingly critical for the successful development of new medicines.

References

-

ResearchGate. (n.d.). Structure–activity relationships of thiochroman-4-one derivatives. Retrieved from [Link]

-

Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]

-

ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. Retrieved from [Link]

-

Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]

-

Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]

-

Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding interactions with the thiocarbonyl π-system. Retrieved from [Link]

-

PubChem. (n.d.). Thiochroman-4-one. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

-

Metrangolo, P., et al. (2014). Hydrogen and Halogen Bonding in Co-Crystals Involving 4-Iodotetrafluorobenzoic Acid, 4-Iodotetrafluorophenol and Dithianes/Thiophenes. CrystEngComm, 16(24), 5227-5233. [Link]

-

Singh, P., & Singh, P. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Journal of Biomolecular Structure and Dynamics, 1-26. [Link]

-

Chou, P.-T., et al. (2021). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society, 143(3), 1599-1611. [Link]

-

S. S, S., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. New Journal of Chemistry, 45(22), 9886-9899. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Evolving Landscape of Thiochroman-4-ol and its Analogs: A Technical Guide for Drug Discovery

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. At the core of many of these promising compounds lies Thiochroman-4-ol and its analogs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of molecules. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their therapeutic potential.

The Thiochroman-4-one/Thiochroman-4-ol Core: Synthetic Strategies and Considerations

The synthesis of this compound typically proceeds through the reduction of its ketone precursor, Thiochroman-4-one. Therefore, a robust synthesis of the ketone is paramount. Several synthetic routes to Thiochroman-4-one have been established, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Synthesis of Thiochroman-4-one: The Precursor

A common and effective method for the synthesis of thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This two-step process begins with the nucleophilic addition of a thiophenol to an appropriate three-carbon synthon, followed by cyclization.

Experimental Protocol: Synthesis of Thiochroman-4-one

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

-

To a solution of thiophenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a base like triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add β-propiolactone (1.05 eq) or a 3-halopropanoic acid derivative. The reaction with β-propiolactone is often preferred due to its higher reactivity.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(phenylthio)propanoic acid. Purification can be achieved by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation to Thiochroman-4-one

-

To a flask containing a Lewis acid such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), add the 3-(phenylthio)propanoic acid (1.0 eq) portion-wise at a controlled temperature (typically 60-80 °C).

-

Stir the mixture at this temperature for 1-3 hours, monitoring the reaction by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by cold water.

-

Dry the crude Thiochroman-4-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reduction to this compound: The Core Molecule

The conversion of Thiochroman-4-one to this compound is a straightforward reduction of the ketone functionality. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for ketones and aldehydes.[1]

Experimental Protocol: Reduction of Thiochroman-4-one to this compound

-

Dissolve Thiochroman-4-one (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the solution. Effervescence may be observed.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose the excess NaBH₄.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activities of this compound Analogs: A Multifaceted Scaffold

Derivatives of the this compound core have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Antimicrobial and Antifungal Activity

Thiochroman-4-one and its derivatives have been shown to possess significant antibacterial and antifungal properties.[2][3] The mechanism of action is believed to involve the disruption of microbial cellular pathways and the inhibition of essential enzymes.[4] Structure-activity relationship (SAR) studies have revealed that the introduction of specific substituents on the thiochroman ring can significantly enhance antimicrobial potency.[4][5]

| Compound/Analog | Target Organism | Activity (MIC/EC50) | Reference |

| Spiro-pyrrolidine thiochroman-4-one derivative | Bacillus subtilis | MIC: 32 µg/mL | [6] |

| Spiro-pyrrolidine thiochroman-4-one derivative | Staphylococcus epidermidis | MIC: 32 µg/mL | [6] |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 17 µg/mL | [2] |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri (Xac) | EC50: 28 µg/mL | [2] |

| Thiochroman-4-one derivative 22 | Candida albicans | MIC: 0.5 µg/mL | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: From a fresh culture of the test microorganism, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous this compound analogs have been investigated for their potential as anticancer agents.[7][8] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4] The anticancer effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival.[4]

| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid (Compound 40) | CCRF-CEM (Leukemia) | IC50: 45.79 µM | [4] |

| 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one with 3-methoxyphenyl substituent | Various | GI50: < 10 µM | [5] |

| Thiochroman-4-one hydrazone derivative (Compound 33) | Leishmania panamensis | EC50: 5.4 µM | [5] |

| Thiochroman-4-one vinyl sulfone derivative (Compound 32) | Leishmania panamensis | EC50: 3.24 µM | [4][5] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, can be calculated from the dose-response curve.[9]

Selective Estrogen Receptor Degraders (SERDs)

A particularly exciting application of thiochroman derivatives is in the development of Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer.[10][11] These compounds function by binding to the estrogen receptor and inducing its degradation, thereby abrogating estrogen-driven cancer cell growth.[12]

The mechanism of action of thiochroman-based SERDs involves binding to the estrogen receptor, which induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[12] This leads to a reduction in the total cellular levels of the estrogen receptor, effectively shutting down its signaling pathway.

Mechanistic Insights and Visualization

Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs. Below are graphical representations of key pathways modulated by this compound derivatives.

Anticancer Mechanism: Induction of Apoptosis

Thiochroman derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This often involves the activation of caspases and the modulation of Bcl-2 family proteins.[13][14]

Caption: Mechanism of action of thiochroman-based SERDs.

Conclusion and Future Directions

This compound and its analogs represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the broad range of biological activities make them attractive scaffolds for further optimization. Future research in this area should focus on:

-

Elucidation of specific molecular targets: Identifying the precise enzymes or receptors that these compounds interact with will enable more targeted drug design.

-

In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Development of novel analogs: The synthesis and screening of new derivatives with diverse substitution patterns will continue to be a fruitful avenue for discovering compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers to embark on or continue their exploration of the rich and rewarding field of thiochroman chemistry and its applications in medicine.

References

-

Chouchène, N., Toumi, A., Boudriga, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072. [Link]

-

Yu, H., Li, J., Wang, Y., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1346. [Link]

-

Chouchène, N., Toumi, A., Boudriga, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

-

Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]

-

Vargas, E., Quiñones, W., Echeverri, F., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]

-

Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]

-

Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]

-

Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]

-

Chouchène, N., Toumi, A., Boudriga, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

-

Singh, S., Kumar, A., & Konwar, R. (2010). Centchroman mediated apoptosis involves cross-talk between extrinsic/intrinsic pathways and oxidative regulation. Life Sciences, 88(3-4), 154–163. [Link]

-

Liu, G. Y., Frank, N., Bartsch, H., & Lin, J. K. (1998). Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. Molecular Carcinogenesis, 22(4), 235–246. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Ohori, M., Yamashita, T., Ino, Y., et al. (2010). Thiochroman derivative CH4986399, a new nonsteroidal estrogen receptor down-regulator, is effective in breast cancer models. Anticancer Research, 30(3), 873–878. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

-

MassiveBio. (2025). Selective Estrogen Receptor Degrader. [Link]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. massivebio.com [massivebio.com]

- 13. Centchroman mediated apoptosis involves cross-talk between extrinsic/intrinsic pathways and oxidative regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Thiochroman-4-ol Derivatives: A Technical Guide for Drug Discovery

Abstract

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered substantial interest in medicinal chemistry due to its structural resemblance to biologically active chromanes and flavonoids. This technical guide provides an in-depth exploration of the diverse biological activities of thiochroman-4-ol and its derivatives, with a particular focus on their therapeutic potential. We will delve into their anticancer, antimicrobial, and antiparasitic properties, underpinned by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and future prospects of this promising class of compounds.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

This compound and its ketone counterpart, thiochroman-4-one, represent a "privileged scaffold" in drug discovery. This designation is attributed to their ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] The replacement of the oxygen atom in the corresponding chromane structure with a sulfur atom significantly influences the molecule's electronic and steric properties, often resulting in enhanced biological efficacy and novel mechanisms of action.[3] This guide will systematically explore the compelling evidence that positions this compound derivatives as promising candidates for the development of new therapeutic agents.

Synthesis Strategies: Accessing the Thiochroman Core

The synthesis of the thiochroman-4-one core, the immediate precursor to this compound, is typically achieved through a multi-step process. A common route involves the reaction of a thiophenol with a β-halopropionic acid or its equivalent, followed by an intramolecular Friedel-Crafts acylation to yield the cyclic ketone.[4] The subsequent reduction of the ketone at the 4-position furnishes the desired this compound.

Figure 1: A generalized synthetic workflow for the preparation of this compound.

This versatile synthetic approach allows for the introduction of a wide array of substituents on the aromatic ring and the heterocyclic core, enabling the systematic exploration of structure-activity relationships (SAR).

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Thiochroman-4-one and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6] The mechanisms underlying their anticancer activity are diverse and appear to be cell-line dependent, highlighting the scaffold's versatility in targeting different oncogenic pathways.

Induction of Apoptosis

A key mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Thiochroman-4-one derivatives have been shown to induce apoptosis in cancer cells, a process often mediated by the generation of reactive oxygen species (ROS).[3][7] The accumulation of ROS can lead to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately culminating in cell death.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, certain thiochroman derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cancer cells from progressing through the various phases of cell division, thereby inhibiting tumor growth.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer potency of thiochroman derivatives can be significantly modulated by the nature and position of substituents on the thiochroman scaffold.[8] For instance, the introduction of specific moieties can enhance cytotoxicity and selectivity for cancer cells over normal cells. Some studies have indicated that compounds with a thiochromanone skeleton exhibit higher anticancer activity compared to their chromanone counterparts.[5]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one | A-549 (Lung) | <10 | [3] |

| Thiochromen-4-one derivative | MGC-803 (Gastric) | 6.93 | [9] |

| Thiochromen-4-one derivative | T-24 (Bladder) | 5.01 | [9] |

| Thiochromen-4-one derivative | HepG2 (Liver) | 5.26 | [9] |

Table 1: In vitro anticancer activity of selected thiochroman derivatives.

Antimicrobial Properties: A New Frontier in Combating Infectious Diseases